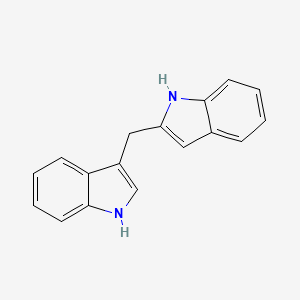

3-((1H-Indol-2-yl)methyl)-1H-indole

Description

BenchChem offers high-quality 3-((1H-Indol-2-yl)methyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1H-Indol-2-yl)methyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXKYUYEFDONQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447749 | |

| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114648-66-7 | |

| Record name | 3-((1H-Indol-2-yl)methyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Unsymmetrical Diindolylmethanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diindolylmethanes (DIMs) are a class of compounds that have garnered significant interest in the scientific community, particularly for their potential applications in cancer prevention and therapy.[1][2] A significant portion of the research has focused on symmetrical DIMs; however, the synthesis of unsymmetrical DIMs presents a promising avenue for optimizing their biological activity and interaction with protein targets.[1][2] This technical guide provides an in-depth overview of two prominent and efficient methods for the synthesis of unsymmetrical diindolylmethanes: an iodine-catalyzed reaction and a catalyst-free approach. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and relevant signaling pathways are presented to aid researchers in the design and execution of their synthetic strategies.

Core Synthetic Methodologies

Two primary methods for the synthesis of unsymmetrical diindolylmethanes are highlighted in this guide: an iodine-catalyzed electrophilic substitution and a catalyst-free reaction in an aqueous medium. Both methods offer distinct advantages, including high yields, mild reaction conditions, and scalability.

Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Diindolylmethanes with a Quaternary Carbon Center

A versatile and efficient method for synthesizing unsymmetrical 3,3'-diindolylmethanes featuring a quaternary carbon center involves the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles.[3][4] This approach is characterized by its chemoselectivity, mild conditions, and high yields, making it a valuable tool for generating diverse DIM derivatives.[3][4]

Reaction Scheme:

A plausible reaction mechanism for this iodine-catalyzed synthesis is initiated by the activation of the secondary alcohol in the trifluoromethyl(indolyl)phenylmethanol by iodine. This is followed by the elimination of HOI to form a vinyliminium ion intermediate. This electrophilic species then undergoes a C3-selective Friedel-Crafts reaction with a second indole molecule to yield the unsymmetrical DIM. The iodine catalyst is regenerated in the process.

References

- 1. General Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Iodine-Catalyzed Synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed method for the iodine-catalyzed synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole, a member of the bis(indolyl)methane (BIM) family. While the direct iodine-catalyzed synthesis of this specific isomer is not extensively documented, this guide extrapolates from established principles of indole chemistry and iodine catalysis to present a viable synthetic strategy. BIMs are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole rings linked by a methylene bridge. The position of this linkage significantly influences the molecule's biological activity. The electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by Brønsted or Lewis acids, is a common method for synthesizing symmetrical BIMs.[1] Molecular iodine has emerged as a mild, inexpensive, and efficient catalyst for various organic transformations, including the synthesis of BIMs.[2]

The predominant site of electrophilic attack on the indole ring is the electron-rich C3 position. Consequently, most syntheses of BIMs result in 3,3'-bis(indolyl)methanes. The synthesis of isomers with a C2-linkage, such as 3-((1H-indol-2-yl)methyl)-1H-indole, presents a synthetic challenge and requires a strategy that directs the electrophilic substitution to the C2 position of one indole ring and the C3 position of the other.

This guide outlines a proposed two-step synthetic pathway for 3-((1H-indol-2-yl)methyl)-1H-indole, leveraging the preparation of an electrophilic precursor from indole-2-carboxaldehyde, followed by an iodine-catalyzed reaction with a second indole molecule.

Proposed Synthetic Pathway

The proposed synthesis involves two key stages:

-

Preparation of the Electrophilic Precursor: Reduction of indole-2-carboxaldehyde to (1H-indol-2-yl)methanol.

-

Iodine-Catalyzed Electrophilic Substitution: Reaction of (1H-indol-2-yl)methanol with indole in the presence of a catalytic amount of molecular iodine.

Reaction Mechanism

The proposed mechanism for the iodine-catalyzed coupling of (1H-indol-2-yl)methanol with indole is depicted below. The reaction is initiated by the activation of the hydroxyl group of the indolylmethanol by molecular iodine, which acts as a Lewis acid. This is followed by the elimination of water to form a stabilized carbocation. Subsequent electrophilic attack by this carbocation at the electron-rich C3 position of a second indole molecule yields the desired product.

Caption: Proposed mechanism for the iodine-catalyzed synthesis.

Experimental Protocols

This section provides detailed, albeit proposed, experimental procedures for the synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole.

Synthesis of (1H-indol-2-yl)methanol

A plausible method for the synthesis of the precursor, (1H-indol-2-yl)methanol, involves the reduction of indole-2-carboxaldehyde.

Materials:

-

Indole-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve indole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1H-indol-2-yl)methanol.

Iodine-Catalyzed Synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole

Materials:

-

(1H-indol-2-yl)methanol

-

Indole

-

Molecular Iodine (I₂)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (1H-indol-2-yl)methanol (1.0 eq) and indole (1.2 eq) in acetonitrile (5 mL) in a round-bottom flask, add a catalytic amount of molecular iodine (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction time may vary, but similar reactions are often complete within a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove the excess iodine.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-((1H-indol-2-yl)methyl)-1H-indole.

Data Presentation

The following table summarizes the expected reactants, catalyst, solvent, and potential yield for the proposed synthesis. The yield is an estimate based on similar iodine-catalyzed syntheses of bis(indolyl)methanes.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Estimated Yield (%) |

| (1H-indol-2-yl)methanol | Indole | I₂ (10 mol%) | Acetonitrile | Room Temp. | 60-80 |

Workflow and Logical Relationships

The overall experimental workflow is illustrated in the following diagram.

Caption: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide presents a detailed, plausible, and technically grounded protocol for the synthesis of 3-((1H-indol-2-yl)methyl)-1H-indole using a molecular iodine catalyst. While direct literature precedents for this specific iodine-catalyzed reaction are scarce, the proposed methodology is based on well-established principles of indole chemistry and the known catalytic activity of iodine in similar transformations. The provided experimental details and workflows offer a solid starting point for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthesis of this and other asymmetrically substituted bis(indolyl)methanes. Further experimental validation is required to optimize the reaction conditions and fully characterize the final product.

References

Characterization of 2,3'-Diindolylmethane: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 2,3'-diindolylmethane (2,3'-DIM) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While 2,3'-DIM is a known isomer of the more extensively studied 3,3'-diindolylmethane (3,3'-DIM), a potent anticancer agent, detailed public data on its spectral characterization is less common. This guide outlines the experimental protocols and data interpretation principles essential for its analysis.

Introduction to 2,3'-Diindolylmethane

2,3'-Diindolylmethane is a member of the diindolylmethane family, which are dimers of indole-3-carbinol, a compound found in cruciferous vegetables. The connectivity of the two indole rings through a methylene bridge at the 2 and 3' positions distinguishes it from its 3,3' isomer and may confer unique biological activities. Accurate structural elucidation through NMR and mass spectrometry is paramount for its development as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Specific quantitative ¹H and ¹³C NMR data for 2,3'-diindolylmethane were not available in the searched resources. The following tables are presented as a template for data organization once acquired.

Table 1: ¹H NMR Spectral Data of 2,3'-Diindolylmethane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data of 2,3'-Diindolylmethane

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of purified 2,3'-diindolylmethane into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for N-H protons.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a 5 mm NMR tube to filter out any particulate matter.

¹H NMR Spectroscopy Protocol

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AT): 3-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.

-

Number of Scans (NS): 16-64, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker).

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate line broadening function (e.g., exponential multiplication with 1-2 Hz).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and providing structural clues.

Specific quantitative mass spectrometry data for 2,3'-diindolylmethane were not available in the searched resources. The following table is a template for data presentation.

Table 3: Mass Spectrometry Data of 2,3'-Diindolylmethane

| Ionization Mode | Mass Analyzer | m/z (Observed) | Relative Intensity (%) | Assignment |

| Data not available |

Sample Preparation for Mass Spectrometry

-

Stock Solution: Prepare a stock solution of 2,3'-diindolylmethane in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization method.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Chromatographic Separation (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection (Example using Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI is typically suitable for indole derivatives.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range appropriate to detect the expected molecular ion (for C₁₇H₁₄N₂, the molecular weight is 246.31 g/mol ).

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.

-

Fragmentation (for MS/MS): If fragmentation data is desired, select the precursor ion (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) with an appropriate collision energy.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of 2,3'-diindolylmethane.

An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Diindolylmethane

Version: 1.0

Introduction

3,3'-Diindolylmethane (DIM), also known as di(1H-indol-3-yl)methane, is a naturally occurring compound found in cruciferous vegetables. It is formed from the acid-catalyzed condensation of indole-3-carbinol. DIM and its derivatives have garnered significant interest within the scientific and medical communities due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-diindolylmethane, detailed experimental protocols for its synthesis, and a logical workflow for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The structural elucidation of 3,3'-diindolylmethane is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,3'-Diindolylmethane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.86 | s | 2H | NH | [2] |

| 7.39–7.33 | m | 4H | Ar-H | [2] |

| 7.31 | d, J = 8.5 Hz | 2H | Ar-H | [2] |

| 7.27 | d, J = 7.9 Hz | 2H | Ar-H | [2] |

| 7.04 | t, J = 7.5 Hz | 2H | Ar-H | [2] |

| 6.87 | t, J = 7.5 Hz | 2H | Ar-H | [2] |

| 6.83 | s | 2H | Ar-H | [2] |

| 5.87 | s | 1H | Ar-CH-Ar | [2] |

Table 2: ¹³C NMR Spectroscopic Data for 3,3'-Diindolylmethane

| Chemical Shift (δ) ppm | Assignment | Reference |

| 141.0 | Ar-C | [3] |

| 136.6 | Ar-C | [3] |

| 128.9 | Ar-CH | [3] |

| 128.5 | Ar-CH | [3] |

| 127.0 | Ar-C | [3] |

| 123.5 | Ar-CH | [3] |

| 121.8 | Ar-CH | [3] |

| 119.9 | Ar-CH | [3] |

| 119.1 | Ar-CH | [3] |

| 111.0 | Ar-CH | [3] |

| 39.8 | Ar-CH-Ar | [3] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 3,3'-Diindolylmethane

| Technique | m/z | Interpretation | Reference |

| ESI-MS | 335.15428 | [M-H]⁻ | [3] |

| EI-MS | 328.30 | [M+1]⁺ (for a thiophene derivative) | [4] |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for 3,3'-Diindolylmethane Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3411 | N-H stretch | [2] |

| 3338 | N-H stretch | [5] |

| 2919 | C-H stretch | [5] |

| 1637 | C=C stretch | [2] |

| 1540, 1326 | C=C stretch | [5] |

| 1456 | C=C stretch | [2] |

| 744 | C-H bend (aromatic) | [2] |

Experimental Protocols

The synthesis of 3,3'-diindolylmethane and its derivatives is most commonly achieved through the electrophilic substitution of indoles with aldehydes or ketones, often facilitated by a catalyst.[1]

General Synthesis of Bis(indolyl)methanes using a Lanthanum(III) Triflate Catalyst under Microwave Conditions

This protocol describes a solvent-free, microwave-assisted synthesis of bis(indolyl)methanes.[4]

Materials:

-

Indole (2.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Lanthanum(III) triflate (La(OTf)₃) (10 mol%)

-

Microwave oven (e.g., Ragas Model No. 069, 2450 MHz, 900 W)

-

Beaker

-

Crushed ice

-

Ethanol for recrystallization

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

A mixture of indole (2.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and a catalytic amount of La(OTf)₃ (10 mol%) is placed in a beaker.

-

The beaker is irradiated in a microwave oven at 450W for a time determined by reaction monitoring.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured onto crushed ice to precipitate the crude product.

-

The crude product is collected and recrystallized from ethanol to yield the pure bis(indolyl)methane.[4]

General Synthesis of Bis(indolyl)methanes using p-Toluenesulfonic Acid as a Catalyst

This method outlines a conventional synthesis at room temperature.[5]

Materials:

-

Substituted indole (2.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.05 mmol)

-

Acetonitrile (CH₃CN) (5 mL)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a vigorously stirred solution of the substituted indole (2.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (5 mL), p-TSA (0.05 mmol) is added.

-

The mixture is stirred at room temperature for 1-3 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and filtered.

-

The solvent is evaporated under reduced pressure to yield the product.[5]

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and subsequent biological investigation of 3,3'-diindolylmethane.

Caption: General workflow for the synthesis of 3,3'-diindolylmethane.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. sciensage.info [sciensage.info]

An In-depth Technical Guide on the Physical and Chemical Properties of 3,3'-Diindolylmethane

Disclaimer: This guide focuses on 3,3'-diindolylmethane (DIM), as the vast majority of scientific literature and available data pertains to this isomer. Information on 2,3'-diindolylmethane is scarce. 3,3'-DIM is the major bioactive metabolite of indole-3-carbinol (I3C), a compound found in cruciferous vegetables, and is the subject of extensive research for its potential therapeutic properties.[1][2][3][4]

Introduction

3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is present in cruciferous vegetables like broccoli, cabbage, and cauliflower.[3][5][6] It has garnered significant interest within the scientific community for its potential antineoplastic and chemopreventive properties.[1][2][6][7] This document provides a comprehensive overview of the physical and chemical properties of 3,3'-DIM, details on experimental protocols for its synthesis and analysis, and a review of its modulation of key cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of 3,3'-diindolylmethane are summarized below.

Table 1: Physical Properties of 3,3'-Diindolylmethane

| Property | Value |

| Appearance | White to off-white crystalline powder[5][8][9] |

| Melting Point | 161-169 °C[5][9] |

| Boiling Point | 230 °C at 0.01 Torr[8][10] |

| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml).[11][12] Sparingly soluble in aqueous buffers.[11] |

| Vapor Pressure | 8.07E-10 mmHg at 25°C[5] |

Table 2: Chemical Properties of 3,3'-Diindolylmethane

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂[6][7][9][13] |

| Molecular Weight | 246.31 g/mol [6][7][9][13] |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole[6][13] |

| Synonyms | DIM, 3,3'-Methylenebis-1H-indole[9][11][13] |

| Stability | Stable under standard conditions.[5] Store at 2-8°C.[8] |

| Purity | Typically ≥98%[6][7][9][11] |

Experimental Protocols

The primary method for synthesizing 3,3'-DIM is through the acid-catalyzed dimerization of indole-3-carbinol (I3C).[2] This reaction mimics the natural formation of DIM in the stomach's acidic environment after consuming cruciferous vegetables.[2]

Reaction Scheme:

2 (Indole-3-carbinol) --(H+)--> 3,3'-Diindolylmethane + 2 H₂O[2]

Detailed Experimental Protocol:

-

Materials:

-

Indole-3-carbinol (I3C)

-

Aqueous acid catalyst (e.g., 0.5 M Citric Acid)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve I3C in ethyl acetate.

-

Add the aqueous acid catalyst to initiate the dimerization.[2]

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water, then with a 5% sodium bicarbonate solution to neutralize the acid, and finally with water again.[2]

-

Dry the organic layer using anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 3,3'-DIM product.[2]

-

Purify the crude product by recrystallization from a suitable solvent like acetonitrile.

-

This protocol is used to assess the effect of DIM on the proliferation of cancer cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

DIM Treatment: Prepare various concentrations of DIM in the cell culture medium. Replace the existing medium with the DIM-containing medium. A vehicle control (medium with the solvent used to dissolve DIM, e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Signaling Pathways and Mechanisms of Action

3,3'-DIM modulates several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[14][15]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: DIM is a known ligand for the AhR.[16] Upon binding, the DIM-AhR complex translocates to the nucleus and regulates the expression of genes involved in detoxification and cell cycle control.[16]

-

NF-κB Pathway: DIM can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival.[1][15]

-

Akt/PI3K Pathway: DIM has been shown to inhibit the Akt/PI3K signaling pathway, which is crucial for cell growth and survival.[1][14][15][16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[16]

-

Estrogen Receptor (ER) Signaling: DIM can modulate estrogen receptor signaling, which is particularly relevant in hormone-dependent cancers like breast cancer.[1][16] It can act as an anti-estrogen by promoting the metabolism of estrogen to less carcinogenic forms.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 3,3'-Diindolylmethane.

Caption: General Experimental Workflow for Investigating the Effects of 3,3'-Diindolylmethane.

References

- 1. Low concentrations of diindolylmethane, a metabolite of indole-3-carbinol, protects against oxidative stress in a BRCA1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 4. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]

- 7. scbt.com [scbt.com]

- 8. 1968-05-4 CAS MSDS (3,3'-Diindolylmethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Diindolylmethane Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel diindolylmethane (DIM) isomers. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to Diindolylmethane and Its Isomers

Diindolylmethane (DIM) is a natural compound formed in the stomach from the digestion of indole-3-carbinol, a phytochemical found in cruciferous vegetables like broccoli, cabbage, and cauliflower. DIM and its derivatives have garnered significant attention in the scientific community for their potential therapeutic applications, particularly in cancer chemoprevention and treatment.[1] The biological activity of DIM is attributed to its ability to modulate multiple cellular signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis.[2][3]

The core structure of DIM, consisting of two indole rings linked by a methane bridge, allows for a wide range of structural modifications, leading to the synthesis of novel isomers with potentially enhanced or unique biological activities. These isomers can be broadly categorized as:

-

Symmetrical Ring-Substituted DIMs: These analogs feature identical substitutions on both indole rings. An example is bis(5-bromo-1H-indol-3-yl)methane, which is synthesized from the condensation of the corresponding indole derivative with an aldehyde.[1]

-

Unsymmetrical DIMs: In these derivatives, the substitution patterns on the two indole rings differ. The synthesis of unsymmetrical DIMs has been a challenge, but recent methods have been developed to achieve this, allowing for a more nuanced optimization of their biological activity.[4]

-

C-Substituted DIMs: These isomers have substitutions on the central methane carbon bridge. For instance, compounds like 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl) methane (DIM-C-pPhOCH3) have been synthesized and shown to act as activators or deactivators of specific cellular receptors.[1]

The discovery and development of these novel DIM isomers are crucial for expanding the therapeutic potential of this class of compounds.

Data Presentation: Physicochemical and Biological Properties of Novel DIM Isomers

The following tables summarize key quantitative data for a selection of novel DIM isomers, facilitating comparison of their properties.

Table 1: Physicochemical Properties of Selected Novel DIM Isomers

| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR) | Reference |

| 4,4'-Dibromo-DIM | C₁₇H₁₂Br₂N₂ | 404.10 | Not Reported | Specific shifts for bromine-substituted indole rings. | [2] |

| 7,7'-Dichloro-DIM | C₁₇H₁₂Cl₂N₂ | 315.20 | Not Reported | Characteristic shifts due to chlorine substitution on the indole rings. | [2] |

| DIM-10 (C-substituted) | C₂₄H₂₀N₂O₂ | 368.43 | Not Reported | Signals corresponding to the specific C-substitution. | [5] |

| DIM-14 (C-substituted) | C₂₃H₁₈N₂O₂ | 354.40 | Not Reported | Unique spectral data for the C-14 substituted methane bridge. | [5] |

| Unsymmetrical DIM analog | Varies | Varies | Not Reported | Distinct NMR signals for each of the differently substituted indole rings. | [4] |

Table 2: In Vitro Anticancer Activity of Selected Novel DIM Isomers

| Compound Identifier | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 5b (bis(indolyl)-tetrazine) | T-47D (Breast Cancer) | MTT Assay | 5.11 ± 0.16 | [6] |

| 5f (bis(indolyl)-tetrazine) | T-47D (Breast Cancer) | MTT Assay | 4.69 ± 0.51 | [6] |

| 5f (bis(indolyl)-tetrazine) | MDA-MB-231 (Breast Cancer) | MTT Assay | 10.08 ± 0.13 | [6] |

| 5l (bis(indolyl)-tetrazine) | MDA-MB-231 (Breast Cancer) | MTT Assay | 10.36 ± 0.66 | [6] |

| DIM-10 | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | Concentration-dependent decrease | [5] |

| DIM-14 | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability | Concentration-dependent decrease | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of novel DIM isomers.

General Synthesis of Unsymmetrical Diindolylmethane Derivatives

This protocol describes a mild and efficient method for the synthesis of unsymmetrically substituted 3,3'-DIMs.[4]

Materials:

-

(3-indolylmethyl)trimethylammonium iodides

-

Substituted indole derivatives

-

Water (as solvent)

Procedure:

-

Dissolve the (3-indolylmethyl)trimethylammonium iodide and a slight excess of the desired substituted indole derivative in water.

-

Stir the reaction mixture at room temperature. The reaction proceeds without the need for a catalyst or other additives.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated through standard workup procedures, typically involving extraction with an organic solvent and subsequent purification.

-

This method is scalable to produce gram quantities for further pharmacological studies.[4]

Isolation and Purification of DIM Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the purification of synthetic DIM isomers using reversed-phase HPLC (RP-HPLC).

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., XTerra® MS C18)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water or an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7)

-

Sample dissolved in a suitable solvent (e.g., methanol, DMSO)

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the crude synthetic mixture of DIM isomers onto the column.

-

Elute the isomers using a gradient of increasing organic solvent (Mobile Phase A). A typical gradient might run from 5% to 95% acetonitrile over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm) using the UV detector.

-

Collect fractions corresponding to the separated isomer peaks.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated DIM isomer.

Evaluation of PI3K/Akt Signaling Pathway Modulation by Western Blot Analysis

This protocol details the steps to investigate the effect of novel DIM isomers on the PI3K/Akt signaling pathway in cancer cells.[7]

Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., PC-3 prostate cancer cells) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of the novel DIM isomer or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of total and phosphorylated Akt.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway, a key target of DIM and its derivatives in cancer cells.

Caption: PI3K/Akt signaling pathway and points of inhibition by novel DIM isomers.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of novel DIM isomers as anticancer agents.

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. Diindolylmethane and its halogenated derivatives induce protective autophagy in human prostate cancer cells via induction of the oncogenic protein AEG-1 and activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Synthesis of Unsymmetrical 3,3'-(Aza)diindolylmethane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel diindolylmethane derivatives based NLC formulations to improve the oral bioavailability and anticancer effects in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of 2,3'-Diindolylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Diindolylmethane (2,3'-DIM) is a natural indole compound derived from the acid-catalyzed condensation of indole-3-carbinol, a phytochemical abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower. Emerging as a molecule of significant interest in pharmacology and drug development, 2,3'-DIM has demonstrated a wide spectrum of biological activities in preclinical studies. Its pleiotropic effects are attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in various pathological conditions.

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3'-DIM, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a resource for researchers and drug development professionals by presenting quantitative data in a structured format, offering detailed experimental protocols for key assays, and visualizing the molecular pathways influenced by this compound.

Quantitative Biological Activity Data

The biological effects of 2,3'-Diindolylmethane have been quantified across various experimental models. The following tables summarize key findings related to its cytotoxic, anti-inflammatory, and antimicrobial activities.

Table 1: Anticancer Activity of 2,3'-Diindolylmethane (Cytotoxicity)

| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation(s) |

| BGC-823 | Gastric Cancer | Proliferation Assay | ~60 µM (Significant inhibition) | [1] |

| SGC-7901 | Gastric Cancer | Proliferation Assay | ~60 µM (Significant inhibition) | [1] |

| SKOV-3 | Ovarian Cancer | Sulforhodamine B | ~50 µM | [2] |

| CNE-2 | Nasopharyngeal Carcinoma | Proliferation Assay | 30 µM (Significant apoptosis) | [3] |

| RA-FLSs | Rheumatoid Arthritis Fibroblast-like Synoviocytes | CCK-8 Assay | ~50 µM (Significant viability decrease) | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | WST-1 Assay | ~40 µM | [5] |

| MHCC-97H | Hepatocellular Carcinoma | WST-1 Assay | ~40 µM | [5] |

Note: IC50 values can vary based on the specific assay conditions, incubation times, and cell line passage number.

Table 2: Anti-Inflammatory Activity of 2,3'-Diindolylmethane

| Cell Line/Model | Stimulant | Parameter Measured | Concentration of 2,3'-DIM | % Inhibition / Effect | Citation(s) |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 25 µM | Significant Decrease | [6] |

| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 25 µM | Significant Decrease | [6] |

| RAW 264.7 Macrophages | LPS | TNF-α | 25 µM | Significant Decrease | [6] |

| RAW 264.7 Macrophages | LPS | IL-6 | 25 µM | Significant Decrease | [6] |

| RA-FLSs | TNF-α | IL-6, IL-8, IL-1β mRNA | 50 µM | Significant Suppression | [4] |

| Mouse Skin | TPA | Ear Edema | Topical Application | Effective Inhibition | [7] |

| Mouse Skin | TPA | COX-2, iNOS Expression | Topical Application | Significant Reduction | [7] |

Table 3: Antimicrobial & Anti-Biofilm Activity of 2,3'-Diindolylmethane

| Organism | Activity | Assay | MIC / % Inhibition | Citation(s) |

| Cutibacterium acnes | Antibacterial | MIC Assay | 0.1 mM | [8] |

| Cutibacterium acnes | Anti-Biofilm | Crystal Violet Staining | Significant inhibition at 0.1 mM | [8] |

| Staphylococcus aureus | Anti-Biofilm | MBIC Assay | 62.5 µmol/L (MBIC) | [9] |

| Acinetobacter baumannii | Anti-Biofilm | In vitro assay | 65% inhibition at 50 µM | [6] |

| Pseudomonas aeruginosa | Anti-Biofilm | In vitro assay | 70% inhibition at 50 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the preliminary biological screening of 2,3'-diindolylmethane.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

2,3'-Diindolylmethane (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,3'-DIM in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of 2,3'-DIM. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Cell Migration and Invasion (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells in vitro.[5]

-

Materials:

-

Transwell inserts (typically with 8 µm pores) for 24-well plates

-

Matrigel Basement Membrane Matrix (for invasion assay only)

-

Serum-free culture medium

-

Complete culture medium (with FBS as a chemoattractant)

-

2,3'-Diindolylmethane

-

Cotton swabs, Methanol (for fixation), Crystal Violet stain

-

-

Procedure:

-

Insert Preparation (Invasion Assay): For invasion assays, thaw Matrigel on ice and dilute it with cold serum-free medium.[10] Coat the top surface of the Transwell insert membrane with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.[5]

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[11]

-

Cell Seeding and Treatment: Add 200 µL of the cell suspension (containing the desired concentration of 2,3'-DIM or vehicle control) to the upper chamber of the Transwell insert.[5]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migratory/non-invasive cells from the top surface of the membrane.[5]

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol for 15 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes.

-

Quantification: Gently wash the inserts with water. After air-drying, visualize and count the stained cells in several random fields under a microscope. The number of migrated/invaded cells is an indicator of the treatment's effect.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

-

Materials:

-

Cells treated with 2,3'-DIM or vehicle

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with 2,3'-DIM for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Signaling Pathway Visualizations

2,3'-Diindolylmethane exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory actions of 2,3'-DIM on the NF-κB and PI3K/Akt/mTOR pathways, which are critical for cell survival, proliferation, and inflammation.

Inhibition of the Canonical NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and activate target gene transcription. 2,3'-DIM has been shown to inhibit this pathway.[6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 2,3'-DIM has been shown to suppress this pathway at multiple points, notably by inhibiting the phosphorylation and activation of Akt and mTOR.[15]

Conclusion

The preliminary biological screening of 2,3'-diindolylmethane reveals its potential as a multi-targeted therapeutic agent. Its ability to inhibit the growth of various cancer cell lines, suppress key inflammatory pathways, and exhibit antimicrobial effects provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers to design and conduct further investigations into the pharmacological properties of 2,3'-DIM. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy and safety in more complex in vivo models, and exploring its potential in combination therapies to enhance clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Diindolylmethane suppresses ovarian cancer growth and potentiates the effect of cisplatin in tumor mouse model by targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Phytochemical, DIM, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′3-Diindolylmethane inhibits migration, invasion and metastasis of hepatocellular carcinoma by suppressing FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,3'-diindolylmethane suppresses 12-O-tetradecanoylphorbol-13-acetate-induced inflammation and tumor promotion in mouse skin via the downregulation of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. snapcyte.com [snapcyte.com]

- 11. corning.com [corning.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 2,3'-DIM

An In-depth Technical Guide to the Theoretical and Computational Studies of 3,3'-Diindolylmethane (DIM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its potential therapeutic properties, particularly in cancer chemoprevention and treatment.[1][2] Its diverse biological activities stem from its ability to modulate multiple cellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the molecular mechanisms underlying DIM's effects. We delve into molecular docking and molecular dynamics simulations that have predicted its binding affinities and interactions with various biological targets, and we present this data in a structured format for clarity and comparative analysis. Furthermore, this guide outlines the computational methodologies employed in these studies and visualizes key signaling pathways influenced by DIM.

Molecular Targets and Binding Interactions of DIM

Computational studies, primarily molecular docking and molecular dynamics simulations, have been pivotal in identifying and characterizing the interactions of DIM with a range of biological macromolecules. These studies provide valuable insights into the structural basis of DIM's activity and offer a rationale for its pleiotropic effects.

Protein Targets

Molecular docking studies have predicted the binding of DIM to the ATP-binding sites of several key proteins involved in cancer progression. For instance, DIM is suggested to bind to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[4] Similarly, docking studies have indicated that a phenyl-substituted derivative of DIM can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[5]

Further computational analyses have explored DIM's interactions with proteins involved in apoptosis and ubiquitin ligation. Molecular docking has been used to predict the binding of DIM to the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as the DNA-binding domain of the tumor suppressor p53.[6] Additionally, molecular modeling suggests that DIM can interact with the ubiquitin exosite of WWP1 and WWP2, members of the NEDD4 family of HECT E3 ligases.[7][8]

Nucleic Acid Targets

Emerging research has highlighted the ability of DIM to interact with non-coding RNAs, such as microRNAs. Molecular docking and molecular dynamics simulations have revealed that DIM can form interactions with the precursor of microRNA-21 (pre-miR-21).[5][9] This interaction is significant as miR-21 is a well-established oncomiR, and its modulation by small molecules like DIM presents a novel therapeutic strategy.[9]

Quantitative Data from Computational Studies

The following tables summarize the quantitative data obtained from various theoretical and computational studies on DIM, providing a comparative view of its binding affinities and inhibitory concentrations against different targets.

| Target Protein | Computational Method | Predicted Binding Affinity / IC50 | Key Interacting Residues | Reference |

| Hsp90 | Molecular Docking | Not specified | Hydrophobic interactions with the pocket wall | [4] |

| EGFR (derivative) | Molecular Docking | Not specified | ATP-binding site | [5] |

| Bax | Molecular Docking | Not specified | ALA-42 (H-bond), ILE-31, LEU-45, ALA-46, LEU-47, ILE-133, ARG-134 (hydrophobic) | [6] |

| Bcl-2 | Molecular Docking | Not specified | Not specified | [6] |

| p53 (DNA-binding domain) | Molecular Docking | Not specified | Not specified | [6] |

| WWP1 | Autoubiquitination Assay | IC50: 111.2 μM | Not specified | [7][8] |

| WWP2 | Molecular Modeling | Not specified | Hydrophobic interactions with the WW2 domain | [7][8] |

| Target Nucleic Acid | Computational Method | Key Interactions | Reference |

| pre-miR-21 | Molecular Docking & MD Simulation | Non-bonded and covalent interactions with bases, particularly guanine | [5][9] |

Detailed Experimental and Computational Protocols

The methodologies employed in the theoretical and computational investigation of DIM are crucial for the interpretation and replication of the findings.

Molecular Docking

-

Software: AutoDock Vina and Discovery Studio have been utilized for docking simulations.[6][9]

-

Ligand Preparation: The 3D structure of DIM is typically obtained from databases like PubChem (CID: 3071) and optimized for docking.[6] This involves defining the root and the number of torsion angles.[6]

-

Target Preparation: The three-dimensional crystallographic structures of target proteins are downloaded from the Protein Data Bank (PDB).[6] For instance, PDB IDs 4S0O (Bax), 4LVT (Bcl-2), and 1TSR (p53 DNA-binding domain) have been used.[6]

-

Simulation: The docking process involves placing the ligand in the defined binding site of the receptor and evaluating the binding energy of different conformations.

Molecular Dynamics (MD) Simulations

-

Purpose: MD simulations are employed to study the dynamic behavior and stability of the DIM-target complex over time.

-

Methodology: These simulations were used to investigate the interaction between DIM and pre-miR-21, revealing both non-bonded and covalent interactions.[9] The stability of both DIM and the pre-miR-21 was found to be inversely correlated in the bound state.[9]

Quantum Chemical Calculations

While specific quantum chemical studies on DIM were not prominently found in the initial search, related studies on indole derivatives suggest that methods like the semiempirical AM1 method and density functional theory (B3LYP/6-31G(d)) could be applied to calculate the total energies of reactants, products, and transition states in reactions involving DIM.[10]

Signaling Pathways and Experimental Workflows

The biological effects of DIM are mediated through its influence on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by DIM and a typical workflow for computational drug discovery.

Caption: Key signaling pathways modulated by 3,3'-Diindolylmethane (DIM).

Caption: A typical workflow for the computational study of small molecules like DIM.

Conclusion and Future Directions

Theoretical and computational studies have significantly advanced our understanding of the molecular basis for the biological activities of 3,3'-Diindolylmethane. These in silico approaches have not only identified potential molecular targets but have also provided detailed insights into the nature of the interactions at the atomic level. The predictive power of these computational methods is invaluable for guiding further experimental validation and for the rational design of novel DIM derivatives with enhanced potency and specificity. Future computational work could focus on more extensive molecular dynamics simulations to explore the conformational changes induced by DIM binding in greater detail, as well as the application of quantum mechanics/molecular mechanics (QM/MM) methods to investigate potential covalent interactions and reaction mechanisms. Such studies will undoubtedly continue to play a crucial role in the development of DIM and its analogs as promising therapeutic agents.

References

- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoformulated 3′-diindolylmethane modulates apoptosis, migration, and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. 3,3′-Diindolylmethane (DIM): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-((1H-indol-2-yl)methyl)-1H-indole (Diindolylmethane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-((1H-indol-2-yl)methyl)-1H-indole, commonly known as diindolylmethane (DIM). DIM is a significant bioactive compound derived from the acid-catalyzed condensation of indole-3-carbinol (I3C), a constituent of cruciferous vegetables. Understanding the stability profile of DIM is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This document details the intrinsic stability of DIM under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways, identifies known and potential degradation products, and provides detailed experimental protocols for conducting forced degradation studies in accordance with international guidelines.

Introduction

3-((1H-indol-2-yl)methyl)-1H-indole (Diindolylmethane, DIM) is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potential chemopreventive and therapeutic properties. It is formed in the stomach's acidic environment from indole-3-carbinol (I3C), which is abundant in Brassica vegetables.[1] DIM's biological activities are multifaceted, including the modulation of estrogen metabolism, induction of apoptosis, and cell cycle arrest in cancer cells.

The chemical stability of an active pharmaceutical ingredient (API) is a fundamental attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to establish the intrinsic stability of a drug substance, elucidate its degradation pathways, and develop stability-indicating analytical methods.[2] This guide synthesizes the available information on the stability of DIM and provides a framework for its comprehensive evaluation.

Physicochemical Properties and Stability Profile

DIM is a crystalline solid with poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For long-term storage, it is recommended to store DIM at -20°C.[3] While generally stable as a solid, its stability in solution, particularly in aqueous media, is a critical consideration for formulation development and analytical studies. Aqueous solutions of DIM are not recommended for storage for more than one day.[3]

General Stability Observations

-

In Vivo Formation and Stability: DIM is notably more stable than its precursor, I3C, particularly under acidic conditions, which facilitates its formation in the stomach. Once formed, DIM is absorbed and can be detected in the bloodstream.

-

In Vitro Stability: In cell culture media, I3C can spontaneously dimerize to form DIM, suggesting that some of the observed in vitro effects of I3C may be attributable to DIM.[4]

Degradation Pathways

The indole nucleus in DIM is susceptible to degradation through several mechanisms, primarily oxidation and reactions under acidic conditions. The methylene bridge connecting the two indole rings can also be a site of chemical transformation.

Hydrolytic Degradation

Forced degradation studies under acidic and basic conditions are crucial to determine the susceptibility of DIM to hydrolysis.

-

Acidic Conditions: While DIM is formed under acidic conditions from I3C, prolonged exposure to strong acids and elevated temperatures may lead to degradation. Potential reactions include protonation of the indole nitrogen followed by ring-opening or polymerization.

-

Basic Conditions: The N-H proton of the indole ring is weakly acidic and can be deprotonated under strong basic conditions, potentially leading to the formation of resonance-stabilized anions that could react with other electrophiles or undergo rearrangement.

Oxidative Degradation

The electron-rich indole rings of DIM are susceptible to oxidation. Oxidative stress can lead to the formation of various oxidized metabolites.

-

In Vivo Metabolism: In humans, DIM undergoes significant metabolism, leading to the formation of mono- and dihydroxylated metabolites, as well as their sulfate and glucuronide conjugates.[5] One identified metabolite is 3-((1H-indole-3-yl)methyl)indolin-2-one.[6]

-

Forced Oxidation: Exposure to oxidizing agents like hydrogen peroxide is expected to generate hydroxylated and other oxidized derivatives of DIM. These reactions can mimic the metabolic pathways observed in vivo. In cell culture studies, DIM has been shown to induce the generation of reactive oxygen species (ROS), which can, in turn, contribute to its biological activity and potentially its degradation.[7]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in drug molecules. The indole chromophore in DIM absorbs UV light, which may lead to photodegradation. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance.[8]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. While DIM is relatively stable at ambient temperatures, its stability at higher temperatures needs to be evaluated through thermal stress studies. Cooking of cruciferous vegetables has been shown to increase the concentration of DIM, which is attributed to the thermal activation of the enzyme myrosinase leading to the formation of I3C, the precursor of DIM.[1]

The following diagram illustrates the potential degradation pathways of DIM under various stress conditions.

Caption: Potential Degradation Pathways of DIM.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general principles outlined in ICH guidelines and can be adapted for the forced degradation of DIM.[2][9] A stability-indicating analytical method, such as HPLC with UV or MS detection, is required to monitor the degradation and separate the degradation products from the parent compound.

Preparation of Stock Solution

Prepare a stock solution of DIM (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the analysis of stressed samples.

-

Column: A C18 reversed-phase column is commonly used for the analysis of indole derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at the λmax of DIM (around 225 and 283 nm) is suitable for quantification.[3] Mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.[10]

Stress Conditions

The goal is to achieve 5-20% degradation of the drug substance.[9]

Table 1: Recommended Conditions for Forced Degradation Studies of Diindolylmethane

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Mix the DIM stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis. |

| Base Hydrolysis | Mix the DIM stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at various time points. Neutralize the aliquots with an equivalent amount of HCl before analysis. |

| Oxidative Degradation | Mix the DIM stock solution with an equal volume of 3% to 30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw aliquots at various time points. Quench the reaction if necessary (e.g., by dilution) before analysis. |

| Thermal Degradation | Store the solid DIM and a solution of DIM at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber. Sample at various time points (e.g., 1, 3, 7 days). |

| Photolytic Degradation | Expose the solid DIM and a solution of DIM to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light. Sample at defined intervals of light exposure. |

Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies of DIM.

Caption: Forced Degradation Workflow for DIM.

Data Presentation and Interpretation

All quantitative data from forced degradation studies should be summarized in clearly structured tables to facilitate comparison of the stability of DIM under different conditions.

Table 2: Hypothetical Summary of Forced Degradation Results for Diindolylmethane

| Stress Condition | Time (hours) | % Degradation of DIM | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60 °C | 24 | 8.5 | 2 | DP-A (x.x min) |

| 0.1 M NaOH, 60 °C | 24 | 12.2 | 3 | DP-B (y.y min) |

| 3% H₂O₂, RT | 24 | 15.8 | 4 | DP-C (z.z min) |

| 80 °C (Solid) | 168 | 5.1 | 1 | DP-D (w.w min) |

| Photolytic (ICH Q1B) | - | 7.3 | 2 | DP-E (v.v min) |

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 3-((1H-indol-2-yl)methyl)-1H-indole (diindolylmethane). While DIM is more stable than its precursor I3C, it is susceptible to degradation under various stress conditions, particularly oxidation. The provided experimental protocols serve as a starting point for conducting robust forced degradation studies, which are essential for the development of stable formulations and reliable analytical methods. Further research is warranted to isolate and definitively characterize the structures of the degradation products formed under each stress condition to fully elucidate the degradation pathways of DIM. This knowledge is paramount for ensuring the quality, safety, and efficacy of DIM as a potential therapeutic agent.

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. database.ich.org [database.ich.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. klimatest.eu [klimatest.eu]

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Cancer Activity of 2,3'-Diindolylmethane (DIM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro anti-cancer activities of 2,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1][2] DIM has demonstrated significant potential as a chemopreventive and therapeutic agent by influencing key cellular processes involved in cancer progression.[2][3][4] This document includes quantitative data on its efficacy, detailed protocols for fundamental in vitro assays, and visualizations of its mechanisms of action.

Application Notes

Summary of In Vitro Anti-Cancer Activities

2,3'-Diindolylmethane exhibits a range of anti-cancer effects across various cancer cell lines, independent of hormone receptor status.[5][6] Its primary activities include:

-

Inhibition of Proliferation: DIM effectively reduces cell viability and inhibits the growth of numerous cancer cell types, including breast, prostate, cervical, oral, and colon cancer.[5][7][8]

-

Induction of Apoptosis: DIM triggers programmed cell death in cancer cells.[1][6][9] This is a critical mechanism for eliminating malignant cells and is often mediated by the regulation of the Bcl-2 family of proteins and activation of caspases.[6][9]

-